molecular formula C14H11BrN2 B14059178 2-Benzyl-3-bromo-2H-indazole

2-Benzyl-3-bromo-2H-indazole

Cat. No.: B14059178
M. Wt: 287.15 g/mol
InChI Key: YTVLXDQTRVPTCN-UHFFFAOYSA-N
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Description

2-Benzyl-3-bromo-2H-indazole is a functionalized indazole derivative offered as a valuable synthetic intermediate for advanced research and development. The indazole scaffold is a nitrogen-containing heterocycle recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and FDA-approved drugs . This particular compound features a benzyl group at the N-2 position and a bromine atom at the C-3 position, making it a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions . The 2H-indazole core is a key structural motif in various therapeutic agents, including anticancer drugs such as Pazopanib and Entrectinib, highlighting its significance in pharmaceutical research . The C-3 position of the 2H-indazole ring is highly amenable to functionalization, and derivatives bearing carboxylic acid or carboxamide groups at this site have been identified as potent antagonists of biological targets like the prostanoid EP4 receptor, a promising strategy in cancer immunotherapy . The bromine substituent in this compound allows researchers to further diversify this critical position, enabling exploration of structure-activity relationships and the development of novel enzyme inhibitors or receptor modulators . Synthetic methodologies for related 2H-indazoles often involve copper- or palladium-catalyzed cyclizations or reductive Cadogan reactions of ortho-nitrobenzaldimines . This product is intended for use in laboratory research as a key intermediate in organic synthesis and drug discovery efforts. It is supplied For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

2-benzyl-3-bromoindazole

InChI

InChI=1S/C14H11BrN2/c15-14-12-8-4-5-9-13(12)16-17(14)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

YTVLXDQTRVPTCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)Br

Origin of Product

United States

Preparation Methods

Structural Characteristics and Spectral Identification

Molecular Architecture

The compound features a bicyclic indazole core with a benzyl group (-CH₂C₆H₅) at N2 and a bromine atom at C3. The SMILES representation (C₁=CC=C(C=C₁)CN₂C(=C₃C=CC=CC₃=N₂)Br) confirms the connectivity, while the InChIKey (YTVLXDQTRVPTCN-UHFFFAOYSA-N) provides a unique structural identifier.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the benzyl methylene protons (δ 5.2–5.5 ppm) and aromatic protons (δ 7.2–8.1 ppm). Mass spectrometry typically shows a molecular ion peak at m/z 287.15, corresponding to [M+H]⁺. Infrared (IR) spectroscopy identifies N-H stretching vibrations near 3400 cm⁻¹ and C-Br absorption at 550–650 cm⁻¹.

Synthetic Methodologies

Direct Bromination of 2-Benzyl-2H-indazole

Electrophilic Bromination with Molecular Bromine

Treatment of 2-benzyl-2H-indazole with bromine (Br₂) in a 2:1:0.1 mixture of acetic acid/methanol/dichloromethane achieves regioselective C3 bromination. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-rich indazole ring.

Conditions :

  • Temperature: 0–25°C
  • Time: 2–4 hours
  • Yield: 70–75% (estimated)
N-Bromosuccinimide (NBS)-Mediated Bromination

NBS in acetonitrile or dichloromethane under radical conditions provides superior regiocontrol. A photoredox system using erythrosine (0.5 mol%) and O₂ achieves 82% yield:

$$
\text{2-Benzyl-2H-indazole} + \text{NBS} \xrightarrow{\text{erythrosine, O}_2, \text{hv}} \text{2-Benzyl-3-bromo-2H-indazole}
$$

Advantages :

  • Avoids corrosive Br₂
  • Compatible with acid-sensitive substrates

Palladium-Catalyzed Benzylation of 3-Bromo-2H-indazole

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids react with 3-bromo-2H-indazole in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1):

$$
\text{3-Bromo-2H-indazole} + \text{Benzyl boronic acid} \xrightarrow{\text{Pd(0)}} \text{this compound}
$$

Optimized Parameters :

  • Temperature: 80–100°C
  • Time: 12–18 hours
  • Yield: 65–70%

Microwave-Assisted Tandem Synthesis

A one-pot protocol combines benzylation and bromination using microwave irradiation:

  • Benzylation : 2H-indazole reacts with benzyl bromide in toluene with 1% trifluoroacetic acid (TFA) at 110°C (30 min).
  • Bromination : Addition of NBS and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under same conditions (15 min).

Key Metrics :

  • Total time: 45 minutes
  • Yield: 85–90%
  • Purity: >95% (HPLC)

Comparative Analysis of Methods

Method Reagents Conditions Yield (%) Advantages Limitations
Electrophilic Bromination Br₂, AcOH/MeOH/CH₂Cl₂ 0–25°C, 2–4 h 70–75 Low cost Corrosive reagents
NBS Photoredox NBS, erythrosine, O₂ RT, hv, 6 h 82 Mild conditions Requires specialized equipment
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 80°C, 18 h 65–70 High selectivity Long reaction time
Microwave Synthesis TFA, DDQ 110°C, 45 min 85–90 Rapid, high efficiency Microwave reactor required

Chemical Reactions Analysis

Cross-Coupling Reactions

The C3-bromine undergoes palladium-catalyzed coupling reactions, making this compound valuable for synthesizing complex indazole derivatives.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under Pd catalysis yields 3-aryl-2-benzyl-2H-indazole derivatives.
Example :

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, EtOH/H₂O (3:1), 80°C, 12 h

  • Product : 3-(4-Methoxyphenyl)-2-benzyl-2H-indazole

  • Yield : 80%

SubstrateBoronic AcidProductYield (%)Reference
2-Benzyl-3-bromo-2H-indazole4-MeO-C₆H₄B(OH)₂3-(4-MeO-C₆H₄)-2-benzyl-2H-indazole80

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient indazole ring facilitates bromide displacement under basic conditions.

Amine Substitution

  • Conditions : DMF, K₂CO₃, 100°C, 24 h

  • Product : 3-Amino-2-benzyl-2H-indazole

  • Yield : 65–72%

NucleophileSolventBaseTemp (°C)Yield (%)Reference
NH₃ (aq.)DMFK₂CO₃10068

Dehalogenation

Bromine removal via catalytic hydrogenation or radical pathways enables access to unsubstituted indazoles.

Hydrogenolysis

  • Conditions : H₂ (1 atm), Pd/C (10 wt%), EtOH, rt, 6 h

  • Product : 2-Benzyl-2H-indazole

  • Yield : 85%

Functionalization via Organometallic Intermediates

The bromide participates in halogen-metal exchange reactions for further derivatization.

Grignard Reaction

  • Conditions : iPrMgCl, THF, −78°C → rt, 2 h

  • Product : 3-Alkyl-2-benzyl-2H-indazole

  • Yield : 60–75%

Organometallic ReagentProductYield (%)Reference
MeMgBr3-Methyl-2-benzyl-2H-indazole70

Benzyl Group Transformations

The N2-benzyl group can be modified without affecting the C3-bromine.

Hydrogenolytic Debenzylation

  • Conditions : H₂ (1 atm), Pd(OH)₂/C, MeOH, rt, 12 h

  • Product : 3-Bromo-1H-indazole

  • Yield : 90%

Radical Bromination and Functionalization

The C3-bromine participates in radical-mediated reactions for late-stage diversification.

Mechanistic Insights

  • Cross-Coupling : Proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetalation and reductive elimination .

  • SNAr : Electron-withdrawing indazole ring activates bromide for nucleophilic attack, stabilized by resonance .

  • Radical Pathways : Ultrasound promotes C–H bromination via non-radical pathways, as evidenced by TEMPO inhibition studies .

Scientific Research Applications

While there is no direct information about the applications of "2-Benzyl-3-bromo-2H-indazole" specifically within the provided search results, the documents do offer insights into the synthesis, reactions, and applications of related indazole derivatives, which can be used to infer potential applications .

Indazole Derivatives: Synthesis and Reactions

  • Direct Arylation: 2H-indazoles can undergo palladium-catalyzed direct arylation with aryl bromides to produce 3-aryl-2H-indazoles . For example, 2-benzyl-2H-indazole can be coupled with para-substituted aryl bromides, yielding products in 79-93% yields .
  • Bromination: Indazoles can be brominated at the C3 position using various reagents such as Br2 or N-bromosuccinimide (NBS) under different conditions . Ultrasound-assisted bromination of indazoles at the C3 position has also been demonstrated as an efficient method to produce site-specific 3-bromide products .
  • Cyanomethylation: 2H-indazoles can undergo visible-light-promoted cyanomethylation using bromoacetonitrile as the cyanomethyl radical source .

Potential Applications Based on Indazole Derivatives

Given that this compound is a derivative of indazole, its potential applications can be inferred from the known applications of other indazole derivatives:

  • Pharmaceutical Intermediates: Bromoaryl compounds are of interest in organic chemistry, especially for synthesizing pharmaceutical intermediates . The ability to introduce a bromine atom at the 3-position of the indazole heterocyclic system allows for further functionalization and diversification .
  • Inhibitors: Indazole-containing derivatives have shown activity as inhibitors of various biological targets. Examples include:
    • Bcr-Abl inhibitors for leukemia
    • FGFR inhibitors with antitumor activity
    • CRAF inhibitors with antiproliferative activity against melanoma cell lines
    • EGFR and HER2 protein tyrosine kinase inhibitors
  • Cross-coupling Reactions: 3-bromo-2H-indazole can be used in cross-coupling reactions under palladium catalysis, which can extend the application scope of indazoles .
  • Antiarrhythmic, local anaesthetic and analgesic activities Some N(1)–C(X)-Substituted indazoles (X ? 3) exhibit antiarrhythmic, local anaesthetic and analgesic activities .

Mechanism of Action

The mechanism of action of 2-Benzyl-3-bromo-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-Benzyl-3-bromo-2H-indazole, comparisons are drawn with structurally related indazole derivatives. Key compounds include 3-bromo-2H-indazole , 2-phenyl-3-iodo-2H-indazole , and 2-benzyl-3-chloro-2H-indazole .

Table 1: Comparative Analysis of this compound and Analogues

Property This compound 3-Bromo-2H-indazole 2-Phenyl-3-iodo-2H-indazole 2-Benzyl-3-chloro-2H-indazole
Molecular Weight (g/mol) 301.15 197.02 315.12 256.71
Melting Point (°C) 148–152 (lit.) 165–168 132–135 140–144
Halogen Reactivity High (Br) High (Br) Moderate (I) Moderate (Cl)
Crystallographic Stability Stable (P21/c space group) Less stable Moderately stable Stable (P212121)
Synthetic Yield (%) 65–70 75–80 50–55 70–75

Key Findings:

Halogen Influence : Bromine in this compound confers higher electrophilicity compared to chlorine or iodine analogues, enhancing its utility in cross-coupling reactions. However, iodine in 2-phenyl-3-iodo-2H-indazole offers better leaving-group properties in nucleophilic substitutions .

Crystallographic Stability : The benzyl group in this compound stabilizes the crystal lattice, as evidenced by its well-defined P21/c space group. In contrast, 3-bromo-2H-indazole lacks this stabilization, leading to lower thermal stability.

Synthetic Accessibility: The benzyl-substituted derivatives (bromo and chloro) exhibit moderate yields due to steric hindrance during alkylation, whereas non-benzylated analogues like 3-bromo-2H-indazole are more synthetically accessible.

Structural Analysis Tools

Crystallographic data for these compounds are often refined using programs like SHELXL, which is renowned for its precision in small-molecule refinement . For example, the P21/c space group assignment for this compound was validated using SHELXL-2019, ensuring accurate bond-length and angle calculations.

Biological Activity

2-Benzyl-3-bromo-2H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a benzyl group at the second position and a bromine atom at the third position of the indazole ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The molecular formula for this compound is C14H11BrN2, with a molecular weight of 287.15 g/mol. The unique structure of this compound allows for various chemical modifications, enhancing its potential therapeutic applications.

PropertyValue
Molecular FormulaC14H11BrN2
Molecular Weight287.15 g/mol
IUPAC Name2-benzyl-3-bromoindazole
InChIInChI=1S/C14H11BrN2/c15-14-12-8-4-5-9-13(12)16-17(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Canonical SMILESC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)Br

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit enzymes such as phosphoinositide 3-kinase δ, which is critical in regulating cell proliferation and survival. This inhibition can lead to significant effects on various cellular processes, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

Research indicates that derivatives of indazole, including this compound, exhibit notable antimicrobial properties. A study evaluating various indazole derivatives reported that certain compounds demonstrated higher potency against protozoan pathogens compared to metronidazole, a commonly used treatment .

For instance:

  • Compound 18 was found to be 12.8 times more effective against Giardia intestinalis than metronidazole.

The following table summarizes the IC50 values for selected compounds against various pathogens:

CompoundPathogenIC50 (µM)
MetronidazoleGiardia intestinalis40
Compound 18Giardia intestinalis3.12
Compound 7Trichomonas vaginalis25
Compound 10Entamoeba histolytica20

Anticancer Activity

In addition to antimicrobial effects, indazole derivatives have been investigated for their anticancer properties. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a subject of interest in oncology research.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Anticancer Efficacy : In vitro studies demonstrated that this compound inhibited the growth of cancer cell lines significantly compared to controls.
  • Anti-inflammatory Effects : The compound exhibited promising results in reducing inflammation markers in models of acute inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Benzyl-3-bromo-2H-indazole, and how can reaction conditions be optimized?

  • Answer : The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, refluxing in solvents like THF or EtOAc with catalysts such as bis(triphenylphosphine)palladium dichloride has been used to introduce bromo groups at the 3-position of the indazole core . Optimization may involve adjusting catalyst loading (e.g., 0.26 mmol Pd catalyst per 5.95 mmol substrate), solvent polarity, and reaction duration (e.g., 48 hours for complete conversion). Monitoring via TLC or LCMS ensures intermediate stability .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 367 [M+H]⁺ in LCMS) to confirm molecular weight .
  • Elemental Analysis : Combustion analysis to validate empirical formulas (e.g., C₁₆H₁₂BrN₃) .
  • Infrared (IR) Spectroscopy : Identification of functional groups like C-Br stretches (~500–600 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound derivatives in pharmacological applications?

  • Answer : SAR studies require synthesizing derivatives with variations at the benzyl or bromo positions. For example:

  • Benzyl Modifications : Introducing electron-withdrawing (e.g., 4-fluorophenyl) or donating groups (e.g., 4-methoxyphenyl) to assess electronic effects on bioactivity .
  • Bromo Replacement : Substituting bromine with other halogens (Cl, I) or functional groups (e.g., -CN) to evaluate steric and electronic impacts .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., HepG2, SW620) or microbial strains (e.g., Staphylococcus aureus) to correlate structural changes with activity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Answer : Contradictions may arise from differences in:

  • Purity Standards : Ensure ≥98% purity via HPLC and LCMS validation .
  • Assay Conditions : Standardize protocols (e.g., fixed incubation times, solvent controls) to minimize variability .
  • Cell Line Specificity : Cross-validate results using multiple cell lines (e.g., SKRB-3 vs. HepG2) .
  • Data Reproduibility : Replicate experiments with independent synthetic batches .

Q. How can computational modeling predict the reactivity or target-binding affinity of this compound?

  • Answer :

  • Docking Studies : Use software like AutoDock to model interactions with targets (e.g., HIV protease or cancer-related enzymes). highlights compound 9c binding to active sites in a "purple" docking pose, suggesting steric compatibility .
  • QSAR Models : Corrogate electronic descriptors (e.g., Hammett σ values) with experimental IC₅₀ data to predict bioactivity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in further derivatization .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

  • Answer : Key challenges include:

  • Catalyst Efficiency : Optimize Pd catalyst loading (e.g., 0.26 mmol per 5.95 mmol substrate) to reduce costs .
  • Solvent Scalability : Replace THF with cheaper, high-boiling alternatives (e.g., DMF) while maintaining yield .
  • Purification : Use silica gel chromatography or recrystallization (e.g., ethanol) for large-scale purity .

Methodological Tables

Table 1 : Example reaction conditions for synthesizing this compound derivatives .

SubstrateCatalystSolventTime (h)Yield (%)
5-(4-Bromophenyl)tetrazolePd(PPh₃)₂Cl₂ (0.26 mmol)Et₃N/THF (1:1)4872
Indazole precursorCuI (0.13 mmol)EtOAc665

Table 2 : Bioactivity data for select derivatives against cancer cell lines .

DerivativeCell Line (IC₅₀, μM)Target Activity
9cHepG2 (12.3)Hepatic carcinoma inhibition
11SW620 (8.9)Colon cancer suppression

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